molecular formula C12H16N4O B2953965 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one CAS No. 132611-56-4

2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one

Cat. No. B2953965
CAS RN: 132611-56-4
M. Wt: 232.287
InChI Key: CNGQABRIJWLZJG-UHFFFAOYSA-N
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Description

2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is a biochemical used for proteomics research . It has a molecular formula of C12H16N4O and a molecular weight of 232.28 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, such as its melting point, boiling point, solubility, and stability, were not found in the search results. Its molecular weight is 232.28 .

Scientific Research Applications

Organic Synthesis

“2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one” has been identified as a valuable compound in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions. For instance, it can participate in cycloaddition reactions to form mesoionic triazolones, which are compounds with significant potential in developing pharmaceuticals and agrochemicals .

Drug Discovery

In the field of drug discovery, this compound’s distinctive molecular framework makes it a candidate for the synthesis of novel therapeutic agents. It can serve as a scaffold for building compounds with potential biological activity, such as enzyme inhibitors or receptor modulators .

Polymer Chemistry

The applications in polymer chemistry are promising due to the compound’s ability to act as a monomer or a cross-linking agent. Its incorporation into polymers could result in materials with unique properties, such as enhanced durability or specific interaction capabilities with other biological or chemical substances .

Supramolecular Chemistry

Supramolecular chemistry explores the interactions between molecules to create larger, complex structures. “2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one” can potentially be used to design and synthesize novel supramolecular architectures due to its ability to form stable, non-covalent bonds with other molecules .

Bioconjugation

This compound may find applications in bioconjugation, where it could be used to link biomolecules to other chemical entities. This is particularly useful in the development of targeted drug delivery systems, where the compound could be used to attach therapeutic agents to antibodies or other targeting molecules .

Chemical Biology

In chemical biology, the compound’s potential lies in its ability to modulate biological processes. It could be used to study enzyme mechanisms, signal transduction pathways, or cellular transport phenomena. Its versatility in chemical reactions makes it a valuable tool for probing complex biological systems .

Mechanism of Action

The mechanism of action of 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is not explicitly mentioned in the search results. It’s used in proteomics research , but the specific biological pathways or targets it interacts with are not specified.

Safety and Hazards

2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is intended for research and development use by, or directly under the supervision of, a technically qualified individual . Specific safety and hazard information was not found in the search results.

Future Directions

The future directions of research involving 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one are not specified in the search results. Given its use in proteomics research , it may be involved in studies exploring protein function and interactions.

properties

IUPAC Name

2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c17-11-14-12(6-8-13-9-7-12)15-16(11)10-4-2-1-3-5-10/h1-5,13,15H,6-9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGQABRIJWLZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=O)N(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one

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